3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C₁₂H₁₃ClOS and a molecular weight of 240.75 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . The resulting product is then oxidized using potassium permanganate to yield the hydroxy ketone intermediate. This intermediate undergoes imination with methylamine and subsequent rearrangement at elevated temperatures to form the final product .
Industrial Production Methods
The use of commercially available and safe materials, along with high reaction yields, makes this process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxy ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anesthetic and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures, such as ketamine, exert their effects by antagonizing the N-methyl-D-aspartate (NMDA) receptor, leading to anesthetic and analgesic effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one.
Tiletamine: A thiophene analogue widely used as an anesthetic in veterinary medicine.
Uniqueness
3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds like ketamine and tiletamine . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(2-chlorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-2,6-7,10H,3-5,8H2 |
InChI Key |
ODCAYMOWFRLOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
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